molecular formula C25H32N4O3 B2782043 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide CAS No. 2034534-31-9

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide

Cat. No.: B2782043
CAS No.: 2034534-31-9
M. Wt: 436.556
InChI Key: BKVUSCWINSRSOP-UHFFFAOYSA-N
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Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of various derivatives related to the chemical structure of interest, demonstrating its versatility as a precursor or component in creating new chemical entities. For example, the synthesis of 1,3-benzoxazine derivatives via a three-component reaction involving isocyanide and isoquinoline has been reported, showcasing a proficient method for generating benzoxazine derivatives in water, which could have implications for medicinal chemistry and drug development (Rostami-Charati, 2013).

Luminescent Properties and Photo-induced Electron Transfer

Studies on novel piperazine substituted naphthalimide model compounds have revealed their luminescent properties and the potential for photo-induced electron transfer (PET), highlighting their application in material science and potential use in sensors or imaging technologies. The findings suggest that the fluorescence of naphthalimide fluorophores can be modulated through chemical modifications, opening pathways for creating novel photoluminescent materials (Gan et al., 2003).

Antimicrobial and Anticancer Activities

The chemical structure of interest is also a key component in derivatives synthesized for evaluating antimicrobial and anticancer activities. A study has synthesized derivatives and assessed them for in vitro antimicrobial and anticancer activities, with some compounds displaying significant antimicrobial activity comparable to standard drugs. Additionally, molecular docking studies have demonstrated the potential of these compounds as leads for drug design, particularly in the context of anticancer drug development (Mehta et al., 2019).

Halocyclization Reactions

Halocyclization of derivatives involving the chemical structure has been investigated, resulting in the formation of novel compounds with potential biological activity. This research underscores the chemical's utility in organic synthesis, particularly in the generation of halogenated derivatives that may have unique biological or chemical properties (Zborovskii et al., 2011).

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-25(2,3)17-26-21(30)16-28-12-10-27(11-13-28)14-15-29-23(31)19-8-4-6-18-7-5-9-20(22(18)19)24(29)32/h4-9H,10-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUSCWINSRSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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